molecular formula C17H19F2N3O3S B7016008 N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(4-methylpyridin-3-yl)acetamide

N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(4-methylpyridin-3-yl)acetamide

Cat. No.: B7016008
M. Wt: 383.4 g/mol
InChI Key: BVEFKBNRPKYMLE-UHFFFAOYSA-N
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Description

N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(4-methylpyridin-3-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes difluoro, propylsulfonylamino, and methylpyridinyl groups.

Properties

IUPAC Name

N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(4-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O3S/c1-3-6-26(24,25)22-16-9-15(13(18)8-14(16)19)21-17(23)7-12-10-20-5-4-11(12)2/h4-5,8-10,22H,3,6-7H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEFKBNRPKYMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C=C(C(=C1)NC(=O)CC2=C(C=CN=C2)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(4-methylpyridin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the difluorophenyl intermediate:

    Introduction of the propylsulfonylamino group: This step involves the reaction of the difluorophenyl intermediate with a propylsulfonylamine reagent under suitable conditions.

    Coupling with the pyridinyl acetamide: The final step involves coupling the intermediate with a pyridinyl acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(4-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(4-methylpyridin-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to specific enzymes or receptors: This can inhibit or modulate their activity, leading to downstream effects.

    Interfering with cellular signaling pathways: This can alter cellular functions and responses.

    Inducing oxidative stress or apoptosis: This can lead to cell death, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,4-difluoro-5-(propylsulfonylamino)phenyl]-2-(4-methylpyridin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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